synthesis of 5-(3,4-Difluorophenyl)isoxazole-3-carboxylic acid
synthesis of 5-(3,4-Difluorophenyl)isoxazole-3-carboxylic acid
An In-depth Technical Guide to the Synthesis of 5-(3,4-Difluorophenyl)isoxazole-3-carboxylic Acid
Introduction
The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents.[1][2] Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a valuable building block in drug design. 5-(3,4-Difluorophenyl)isoxazole-3-carboxylic acid is a key synthetic intermediate, leveraging the common 3,4-difluorophenyl motif found in many modern pharmaceuticals to impart favorable metabolic stability and binding characteristics.
This technical guide provides a detailed examination of the primary synthetic routes to 5-(3,4-Difluorophenyl)isoxazole-3-carboxylic acid. It is intended for researchers and drug development professionals, offering not just protocols, but also the underlying chemical principles and strategic considerations for each approach. We will explore two robust and widely adopted strategies: the 1,3-dipolar cycloaddition of a nitrile oxide and the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine.
Strategic Overview of Synthetic Pathways
The synthesis of the target molecule hinges on the efficient construction of the 3,5-disubstituted isoxazole core. The two most effective strategies approach this challenge from different mechanistic standpoints, each with distinct advantages.
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Strategy A: 1,3-Dipolar Cycloaddition. This is one of the most powerful and versatile methods for isoxazole synthesis.[3][4] It involves the [3+2] cycloaddition of an in situ-generated nitrile oxide (the three-atom component) with an alkyne (the two-atom component). This method is often characterized by high regioselectivity and mild reaction conditions.
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Strategy B: Cyclocondensation of a 1,3-Dicarbonyl Precursor. This classical approach involves the reaction of a β-diketone, β-ketoester, or a related 1,3-dicarbonyl equivalent with hydroxylamine.[2][5] The reaction proceeds via condensation and subsequent intramolecular cyclization to furnish the isoxazole ring. This method is highly reliable and often utilizes readily available starting materials.
The following sections will provide a comprehensive, step-by-step analysis of each strategy, complete with detailed experimental protocols and characterization data.
Strategy A: Synthesis via 1,3-Dipolar Cycloaddition
Principle and Rationale
The 1,3-dipolar cycloaddition route is a convergent and highly efficient strategy. The key transformation is the reaction between 3,4-difluorobenzonitrile oxide, generated in situ from the corresponding aldoxime, and an acetylenic ester like ethyl propiolate. The regioselectivity of the cycloaddition is well-defined, reliably yielding the desired 3,5-disubstituted isoxazole isomer. The final step is a standard saponification of the resulting ester to yield the target carboxylic acid.[6]
Overall Synthetic Workflow
Caption: Workflow for the 1,3-Dipolar Cycloaddition Pathway.
Detailed Experimental Protocols
Step 1: Synthesis of 3,4-Difluorobenzaldehyde Oxime
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To a stirred solution of 3,4-difluorobenzaldehyde (1.0 eq) in ethanol (5 mL per gram of aldehyde) is added hydroxylamine hydrochloride (1.1 eq).
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An aqueous solution of sodium hydroxide (1.2 eq) is added dropwise at room temperature, ensuring the temperature does not exceed 30 °C.
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The reaction mixture is stirred at room temperature for 2-4 hours, with progress monitored by Thin Layer Chromatography (TLC).
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Upon completion, the reaction mixture is poured into ice-cold water and stirred for 30 minutes.
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The resulting white precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried under vacuum to yield 3,4-difluorobenzaldehyde oxime as a white solid.
Step 2: Synthesis of Ethyl 5-(3,4-Difluorophenyl)isoxazole-3-carboxylate
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3,4-Difluorobenzaldehyde oxime (1.0 eq) is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF) or ethyl acetate (10 mL per gram of oxime).
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Ethyl propiolate (1.1 eq) is added to the solution.
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The mixture is cooled to 0-5 °C in an ice bath.
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N-Chlorosuccinimide (NCS) (1.05 eq) is added portion-wise over 30 minutes, maintaining the internal temperature below 10 °C. A catalytic amount of pyridine (0.1 eq) can be added to facilitate the reaction.
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After the addition is complete, the reaction is allowed to warm to room temperature and stirred for 12-16 hours.
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The reaction mixture is poured into water and extracted three times with ethyl acetate.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure.
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The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure ethyl ester.
Step 3: Hydrolysis to 5-(3,4-Difluorophenyl)isoxazole-3-carboxylic Acid
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The ethyl ester from Step 2 (1.0 eq) is dissolved in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
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Lithium hydroxide monohydrate (LiOH·H₂O) (1.5-2.0 eq) is added, and the mixture is stirred at room temperature for 2-6 hours until TLC indicates complete consumption of the starting material.
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The THF is removed under reduced pressure.
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The remaining aqueous solution is diluted with water and washed once with diethyl ether to remove any unreacted ester.
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The aqueous layer is cooled in an ice bath and acidified to pH 2-3 by the slow addition of 1M hydrochloric acid (HCl).
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The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the final product, 5-(3,4-difluorophenyl)isoxazole-3-carboxylic acid.
Strategy B: Synthesis via Cyclocondensation of a 1,3-Dicarbonyl Precursor
Principle and Rationale
This strategy builds the isoxazole ring from a linear 1,3-dicarbonyl intermediate. The synthesis begins with a Claisen condensation between a substituted acetophenone (3,4-difluoroacetophenone) and diethyl oxalate to form a β-diketoester. This intermediate possesses the required carbon framework. Subsequent reaction with hydroxylamine hydrochloride in a basic or acidic medium triggers a condensation-cyclization cascade, forming the isoxazole ring with high regioselectivity. The final step, as in Strategy A, is the hydrolysis of the ester.
Overall Synthetic Workflow
Caption: Workflow for the 1,3-Dicarbonyl Cyclocondensation Pathway.
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 2,4-dioxo-4-(3,4-difluorophenyl)butanoate
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To a solution of sodium ethoxide (NaOEt) (1.1 eq), prepared by dissolving sodium metal in absolute ethanol, is added 3,4-difluoroacetophenone (1.0 eq) dropwise at 0 °C.
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Diethyl oxalate (1.1 eq) is then added to the mixture.
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The reaction is allowed to warm to room temperature and then stirred for 12-24 hours.
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The reaction is quenched by pouring it into a mixture of ice and concentrated HCl.
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The aqueous layer is extracted with diethyl ether or ethyl acetate.
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The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated in vacuo. The crude product is often used in the next step without further purification.
Step 2: Cyclization to Ethyl 5-(3,4-Difluorophenyl)isoxazole-3-carboxylate
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The crude β-diketoester from Step 1 (1.0 eq) is dissolved in ethanol.
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Hydroxylamine hydrochloride (1.1 eq) is added, followed by a base such as sodium acetate (1.2 eq).
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The mixture is heated to reflux for 4-8 hours, monitoring the reaction by TLC.
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After cooling to room temperature, the solvent is evaporated.
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The residue is taken up in ethyl acetate and washed with water and brine.
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The organic layer is dried over Na₂SO₄, concentrated, and purified by column chromatography to yield the isoxazole ester.
Step 3: Hydrolysis to 5-(3,4-Difluorophenyl)isoxazole-3-carboxylic Acid
This step follows the identical procedure as described in Strategy A, Step 3.
Data Summary and Characterization
The following table summarizes key analytical data for the target compound and its ester intermediate.
| Compound | Molecular Formula | Molecular Weight | Typical Appearance | Melting Point (°C) |
| Ethyl 5-(3,4-Difluorophenyl)isoxazole-3-carboxylate | C₁₂H₉F₂NO₃ | 253.20 | White to off-white solid | ~75-80 |
| 5-(3,4-Difluorophenyl)isoxazole-3-carboxylic Acid | C₁₀H₅F₂NO₃ | 225.15 | White crystalline solid | ~200-205 |
¹H NMR (DMSO-d₆, 400 MHz) of Final Product (Expected): δ 13.5-14.5 (br s, 1H, COOH), 8.0-8.2 (m, 1H, Ar-H), 7.8-8.0 (m, 1H, Ar-H), 7.6-7.7 (m, 1H, Ar-H), 7.55 (s, 1H, isoxazole-H).
Comparative Analysis of Synthetic Strategies
| Feature | Strategy A (1,3-Dipolar Cycloaddition) | Strategy B (Cyclocondensation) |
| Versatility | High; tolerant of many functional groups. | Good; relies on classic, robust reactions. |
| Reagents | Requires in situ generation of potentially unstable nitrile oxide; uses NCS. | Uses standard, stable reagents (NaOEt, diethyl oxalate). |
| Regioselectivity | Excellent and predictable. | Generally high, but can be an issue with unsymmetrical dicarbonyls. |
| Scalability | Can be scaled, but in situ generation may require careful control. | Generally straightforward to scale up. |
| Overall Yield | Typically good to excellent. | Moderate to good. |
Conclusion
The can be reliably achieved through two primary, robust synthetic routes. The 1,3-dipolar cycloaddition pathway (Strategy A) offers an elegant and highly regioselective method that is broadly applicable in modern organic synthesis. The cyclocondensation of a 1,3-dicarbonyl (Strategy B) represents a more classical yet equally effective approach, utilizing fundamental and scalable condensation chemistry.
The choice between these strategies will depend on factors specific to the laboratory context, including reagent availability, desired scale, and tolerance for specific reaction conditions. Both pathways ultimately provide efficient access to this valuable building block for application in pharmaceutical research and development.
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